4-Aminocinnoline-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminocinnoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPWSQPDXUBPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384641 |

Source

|

| Record name | 3-Cinnolinecarboxamide, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38024-35-0 |

Source

|

| Record name | 3-Cinnolinecarboxamide, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminocinnoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnoline-3-carboxamide is a heterocyclic organic compound featuring a cinnoline core. The cinnoline scaffold, a bicyclic aromatic system with two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of cinnoline have been explored for their potential as anticancer, antibacterial, and anti-inflammatory agents[1][2]. The presence of the amino and carboxamide functional groups on the cinnoline ring of this compound suggests its potential for forming various intermolecular interactions, which can influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively available in the public domain, its key properties can be predicted and determined using established methodologies.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈N₄O | [3] |

| Molecular Weight | 188.19 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

| Predicted logP | Data not available; requires experimental determination. | N/A |

| Predicted pKa | Data not available; requires experimental determination. | N/A |

| Predicted Aqueous Solubility | Data not available; requires experimental determination. | N/A |

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not readily found in widely available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted cinnolines. One such approach involves the intramolecular cyclization of a suitably substituted phenylhydrazono cyanoacetamide.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a substituted phenylhydrazono cyanoacetamide with anhydrous aluminum chloride in a suitable solvent like chlorobenzene, followed by heating[4][5]. The reaction would proceed via an intramolecular cyclization to form the this compound ring system[4][5].

Caption: Proposed synthesis of this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C=O).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility assays provide valuable insights.

Kinetic Solubility Protocol [6][7][8][9]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 2 hours), with shaking.

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in a nephelometer to detect precipitate formation.

-

Direct UV Assay: Filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV plate reader.

-

-

Data Analysis: Determine the concentration at which precipitation occurs, which represents the kinetic solubility.

Thermodynamic Solubility Protocol [6][9]

-

Sample Preparation: Add an excess amount of the solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: The determined concentration represents the thermodynamic solubility.

Caption: Workflow for solubility determination.

Ionization Constant (pKa) by Potentiometric Titration

The pKa value is crucial for understanding a compound's ionization state at different physiological pHs, which affects its solubility, permeability, and target binding.

-

Instrument Calibration: Calibrate a potentiometer using standard pH buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

Lipophilicity (logP/logD) Determination

Lipophilicity is a key factor in a drug's ability to cross cell membranes. The partition coefficient (logP) and distribution coefficient (logD) are common measures of lipophilicity.

Shake-Flask Method for logP/logD [3][14][15][16]

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice versa.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Equilibration: Shake the container for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP [17][18][19][20][21]

-

System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times.

-

Sample Analysis: Inject a solution of this compound and determine its retention time.

-

Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times (or the logarithm of their capacity factors). Use this curve to determine the logP of the test compound from its retention time.

Caption: Methods for determining lipophilicity.

Chemical Stability

Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

-

Stress Conditions: Subject solutions of this compound to a range of stress conditions, including:

-

pH: Acidic, neutral, and basic conditions.

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C).

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Exposure to UV and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.

Potential Biological Activity and Screening Protocols

The cinnoline core is associated with a wide range of biological activities. Therefore, this compound could be a candidate for screening in various therapeutic areas.

Anticancer Activity

Many heterocyclic compounds, including cinnoline derivatives, have shown promise as anticancer agents.

In Vitro Screening Protocol [26][27][28][29][30]

-

Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add the assay reagent and measure the cell viability using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

The structural features of this compound suggest it may possess antibacterial properties.

In Vitro Screening Protocol [2][31][32][33][34]

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Broth Microdilution Method:

-

Prepare serial dilutions of this compound in a 96-well plate containing bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles, offer a robust approach for its evaluation. A thorough understanding of its solubility, pKa, lipophilicity, and stability is paramount for any future drug development efforts. Furthermore, the proposed synthesis and potential biological activities highlight the importance of further investigation into this and related cinnoline derivatives as potential therapeutic agents.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

National Institutes of Health (NIH). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

-

ResearchGate. Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. [Link]

-

ECETOC. assessment of reverse - phase. [Link]

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]

-

ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. [Link]

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]

-

ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

-

Sci-Hub. ChemInform Abstract: Synthesis and Biological Activity of Some 4‐Amino‐3‐cinnoline Carboxylic Acid Derivatives. Part 4. 2,4‐Dioxo‐1,2,3,4‐tetrahydropyrimido[5,4‐c]cinnolines. [Link]

-

ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

-

Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

-

Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

Stability testing of pharmaceutical products. [Link]

-

PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

-

PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. [Link]

-

Stability testing of existing active substances and related finished products. [Link]

-

ChemSynthesis. 3-amino-4-cinnolinecarboxamide - C9H8N4O, density, melting point, boiling point, structural formula, synthesis. [Link]

-

'Antimicrobial single-cell testing' measures antibiotic effectiveness. [Link]

-

ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]

-

Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

-

Chem-Station Int. Ed. Thorpe-Ziegler Reaction. [Link]

-

Scribd. Thrope Ziegler Cyclization Search. [Link]

-

L.S.College, Muzaffarpur. Thorpe reaction. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. ecetoc.org [ecetoc.org]

- 18. researchgate.net [researchgate.net]

- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 22. database.ich.org [database.ich.org]

- 23. pharmtech.com [pharmtech.com]

- 24. japsonline.com [japsonline.com]

- 25. ema.europa.eu [ema.europa.eu]

- 26. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholarworks.utep.edu [scholarworks.utep.edu]

- 28. pubs.acs.org [pubs.acs.org]

- 29. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. biotechniques.com [biotechniques.com]

- 34. mjpms.in [mjpms.in]

4-Aminocinnoline-3-carboxamide CAS number and IUPAC name

An In-Depth Technical Guide to 4-Aminocinnoline-3-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound built upon the cinnoline bicyclic system. The cinnoline core, an isomer of quinoline and quinoxaline, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, often with high affinity. The specific arrangement of the amino and carboxamide groups at the 3 and 4 positions of this compound creates a unique electronic and steric profile, making it a highly valuable starting point for inhibitor design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Inferred from structure; consistent with chemical naming conventions. |

| CAS Number | 38024-35-0 | Porphyrin-Systems |

| Molecular Formula | C₉H₈N₄O | Porphyrin-Systems, AbacipharmTech |

| Molecular Weight | 188.19 g/mol | Porphyrin-Systems |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | AbacipharmTech |

Synthesis and Chemical Derivatization

The synthesis of the 4-aminocinnoline core is a critical step in accessing this class of compounds. While specific protocols for the parent compound are often proprietary, a general and effective method involves the cyclization of arylhydrazonomalononitriles. A more advanced strategy for a related structure, 3-aminocinnoline-4-carboxylate, utilizes a Rhodium(III)-catalyzed C-H coupling reaction, demonstrating a modern approach to forming the cinnoline ring system.[1]

Representative Synthesis Workflow: Conceptual Overview

The creation of substituted 4-aminocinnoline derivatives often begins with a suitably substituted aniline precursor. The key step is the intramolecular cyclization to form the bicyclic cinnoline core. This is a powerful strategy because it allows for the introduction of diversity elements on the benzene ring portion of the molecule at an early stage, which has been shown to be crucial for modulating biological activity.[2]

Caption: Simplified BTK signaling pathway and the inhibitory action of the this compound scaffold.

Other Therapeutic Applications

While BTK inhibition is the most prominent application, the versatility of the cinnoline scaffold has led to the discovery of other biological activities.

-

Antimicrobial Activity: Derivatives of 7-substituted this compound have demonstrated moderate to good antibacterial and antifungal activity. The mechanism is believed to be similar to that of related quinoline compounds, which can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. [3]

Experimental Protocols for Drug Discovery

Protocol: In Vitro BTK Kinase Inhibition Assay (Luminescent)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against BTK. It is based on quantifying the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luminescent signal is generated from the remaining ATP after the kinase reaction, so a decrease in luminescence indicates higher kinase activity (and lower inhibition).

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) [4]* Poly (4:1 Glu, Tyr) peptide substrate [5]* ATP solution

-

Test Compound (e.g., a this compound derivative) serially diluted in DMSO.

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo®) [6][4]* White, opaque 96- or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

-

Enzyme & Substrate Preparation: Dilute the BTK enzyme and peptide substrate in the kinase buffer to the desired working concentration.

-

Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well. Subsequently, initiate the kinase reaction by adding 10 µL of the ATP solution. [7]4. Incubation: Shake the plate gently to mix and incubate at 30°C for a defined period (e.g., 60 minutes). The precise time should be within the linear range of the reaction, determined in preliminary experiments.

-

Reaction Termination & Signal Generation: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first depleting unused ATP, then converting ADP to ATP and measuring the light output. [7]6. Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme").

-

Plot the normalized response versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality and Self-Validation: This assay is self-validating through its controls. The robust signal difference between the "no inhibitor" and "no enzyme" wells confirms that the measured activity is indeed from the BTK enzyme. The dose-response curve's sigmoidal shape validates the inhibitory mechanism of the test compound.

Future Directions and Conclusion

The this compound scaffold represents a highly promising and clinically relevant starting point for the development of novel therapeutics. Its proven success in generating potent, selective, and orally bioavailable noncovalent BTK inhibitors provides a strong foundation for further exploration.

Future research should focus on:

-

Expanding Therapeutic Targets: Given the structural similarity to other pharmacologically active carboxamides, this scaffold should be screened against other key targets in oncology and inflammation, such as PARP (Poly (ADP-ribose) polymerase) and other kinases.

-

Optimizing ADME Properties: Further chemical modifications can be explored to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the drug-like characteristics of lead compounds.

-

Structure-Based Drug Design: Utilizing X-ray crystallography of inhibitors bound to their target enzymes will enable more rational design of next-generation compounds with improved potency and selectivity.

References

-

ChemSynthesis. 3-amino-4-cinnolinecarboxamide. Available from: [Link]

-

PubChem. 4-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Lewis, K.L., & Cheah, C.Y. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(16), 3955. Available from: [Link]

-

Shahrabi, A., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Translational Medicine, 22(1), 748. Available from: [Link]

-

ResearchGate. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Available from: [Link]

-

ResearchGate. (2009). On The Chemistry of Cinnoline IV.[8] Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. Available from: [Link]

-

PubMed. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Bruton's tyrosine kinase. Available from: [Link]

-

SignalChem. BTK Enzyme Assay System Datasheet. Available from: [Link]

-

Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]

-

Wang, M.L., et al. (2019). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 116(19), 9396-9405. Available from: [Link]

-

ACS Publications. (2023). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Pharmacology & Translational Science. Available from: [Link]

-

Targeted Oncology. (2023). Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL. Available from: [Link]

-

BPS Bioscience. BTK Assay Kit. Available from: [Link]

-

SpringerLink. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available from: [Link]

-

Frontiers in Immunology. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Available from: [Link]

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

-

MDPI. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers. Available from: [Link]

-

MDPI. (2022). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. Molecules. Available from: [Link]

-

BellBrook Labs. BTK Activity Assay. Available from: [Link]

-

ResearchGate. (2021). Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... Available from: [Link]

-

Frontiers in Cell and Developmental Biology. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available from: [Link]

-

ChemRxiv. (2025). Rh(III)-Catalyzed, N-Amino-Directed C-H Coupling with α-Cyano-α-Diazoesters for 3-Aminocinnoline-4-Carboxylate Synthesis. Available from: [Link]

-

PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. National Center for Biotechnology Information. Available from: [Link]

-

mzCloud. AM2201 8 Quinolinyl carboxamide. Available from: [Link]

-

PubChem. 4-Aminocinnoline-8-carboxamide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 4. promega.com [promega.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com [promega.com]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminocinnoline-3-carboxamide

This guide provides a comprehensive framework for the spectroscopic characterization of 4-Aminocinnoline-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. As a novel or newly synthesized compound, its structural verification is paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—that collectively provide an unambiguous elucidation of its molecular structure. The protocols described herein are designed to be self-validating, ensuring researchers can confidently confirm the identity and purity of their synthesized compound.

Molecular Structure and Analytical Strategy

The foundational step in any characterization is understanding the target molecule's structure. This compound (Molecular Formula: C₉H₈N₄O) possesses a rigid cinnoline bicyclic aromatic system, substituted with a primary amine at position 4 and a primary carboxamide at position 3. Each functional group and structural element will produce a distinct and predictable signal in the various spectroscopic analyses.

Our analytical strategy is to use these techniques in a complementary fashion. NMR will define the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy will confirm the presence of key functional groups. UV-Vis spectroscopy will probe the electronic properties of the conjugated system. Finally, Mass Spectrometry will determine the molecular mass and provide evidence of the structural composition through fragmentation analysis.

Caption: Overall workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we anticipate signals in distinct regions. The aromatic protons on the benzene portion of the cinnoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will likely appear as broad signals due to quadrupole broadening and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Singlet (broad) | 2H | -NH₂ (Amino) | Exchangeable protons, often broad. Deshielded by the aromatic system. |

| ~7.5 - 8.5 | Multiplet | 4H | Ar-H | Protons on the cinnoline ring system. |

| ~7.0 - 7.5 | Singlet (broad) | 2H | -CONH₂ (Amide) | Exchangeable protons, position and broadness are concentration and temperature dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each carbon signal appears as a singlet.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 175 | C=O (Amide) | Carbonyl carbons are significantly deshielded. |

| ~110 - 160 | Ar-C | Nine distinct signals are expected for the aromatic carbons of the cinnoline ring. |

Experimental Protocol for NMR Spectroscopy

A high-quality spectrum is contingent on meticulous sample preparation.[1][2][3][4]

-

Sample Preparation : Weigh approximately 5-10 mg of the dried compound.

-

Solvent Selection : Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which should ensure complete dissolution, and its ability to slow down the exchange of N-H protons, often resulting in sharper signals for these groups.

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Analysis : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR data analysis and structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed, giving rise to a peak in the IR spectrum.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups that will produce characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400-3200 | N-H Stretch | Amine (-NH₂) & Amide (-NH₂) | Medium-Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| ~1680-1640 | C=O Stretch | Amide (Amide I band) | Strong |

| 1620-1580 | N-H Bend | Amine/Amide (Amide II band) | Medium |

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong |

The N-H stretching region is particularly informative. Primary amines and amides typically show two bands corresponding to symmetric and asymmetric stretching modes.[5] The strong carbonyl (C=O) absorption is one of the most characteristic peaks in an IR spectrum.[6]

Experimental Protocol for FT-IR Spectroscopy

Modern Fourier Transform Infrared (FT-IR) spectrometers, especially those equipped with an Attenuated Total Reflectance (ATR) accessory, offer a simple and fast method for analysis.[7]

-

Instrument Preparation : Turn on the spectrometer and allow it to warm up for 10-15 minutes.[8]

-

Background Scan : Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application : Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the extent of its conjugated system. Absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

Predicted UV-Vis Absorption

The extended π-conjugated system of the cinnoline ring in this compound is expected to result in strong absorption in the UV region. We can anticipate two main types of electronic transitions:

-

π → π* transitions : These are high-energy transitions characteristic of aromatic and conjugated systems, typically resulting in strong absorption bands.

-

n → π* transitions : These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into an anti-bonding π* orbital. These absorptions are generally weaker in intensity.[9][10]

We predict strong absorbance maxima (λ_max) in the range of 220-400 nm. The exact positions will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

The analysis is performed on a dilute solution of the compound.[10][11]

-

Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation : Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The resulting plot will show absorbance versus wavelength, from which the λ_max values can be determined.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound with high precision and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺·) : Based on the molecular formula C₉H₈N₄O, the calculated monoisotopic mass is approximately 188.07 g/mol . Using a high-resolution mass spectrometer (HRMS), this mass can be determined to within a few parts per million (ppm), which can be used to confirm the elemental composition.

-

Fragmentation Pattern : Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to break into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. We can predict plausible fragmentation pathways based on the stability of the resulting fragments.

Plausible Fragmentations:

-

Loss of ·NH₂ (m/z ~172) : Cleavage of the carboxamide group.

-

Loss of CO (m/z ~160) : A common loss from amide-containing compounds.

-

Loss of HNCO (m/z ~145) : A characteristic fragmentation of the primary amide.

Caption: A potential fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and is commonly coupled with liquid chromatography (LC-MS).[12]

-

Sample Preparation : Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.

-

Infusion : The sample can be directly infused into the mass spectrometer or injected via an LC system.

-

Ionization : The sample is ionized using ESI, typically forming the protonated molecule [M+H]⁺ in positive ion mode.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Tandem MS (MS/MS) : To obtain fragmentation data, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Integrated Analysis and Conclusion

The unambiguous characterization of this compound is achieved by integrating the data from all four spectroscopic techniques.

Table 4: Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features | Information Provided |

| ¹H NMR | Aromatic protons (δ 7.5-8.5), Amine/Amide N-H protons | Carbon-hydrogen framework, proton environments |

| ¹³C NMR | Carbonyl carbon (δ ~170), Aromatic carbons (δ 110-160) | Number and type of unique carbons |

| IR | N-H (~3300 cm⁻¹), C=O (~1660 cm⁻¹), C=C/C=N (~1550 cm⁻¹) | Confirmation of key functional groups |

| UV-Vis | λ_max ~220-400 nm | Electronic structure, conjugated system |

| MS | [M+H]⁺ at m/z 189, characteristic fragments | Molecular weight and formula, structural fragments |

The process is one of mutual validation: the molecular weight from MS confirms the formula. IR confirms the presence of the amine and amide groups whose protons and carbons are then located in the NMR spectra. The NMR coupling patterns and chemical shifts confirm the substitution pattern on the cinnoline ring, which is consistent with the conjugated system observed in the UV-Vis spectrum. This cohesive, multi-faceted approach provides the highest level of confidence in the structural assignment for drug development and research applications.

References

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). "Prediction of 1H NMR Chemical Shifts Using Neural Networks". Analytical Chemistry, 74(1), 80-90.

-

ResearchGate. (n.d.). UV-Vis spectrum to determine the maximum absorption of the antibiotic cefazolin. [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Interpretation of mass spectra. [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

ASTM International. (n.d.). ASTM E169 - 16(2022) Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. (2022). [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of compound 4 (29 M) in the presence of.... [Link]

-

fourier transform infrared spectroscopy. (n.d.). [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

-

Maricopa Open Digital Press. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra change of the reaction of complex 3 with HNO.... [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mt.com [mt.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Aminocinnoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnoline-3-carboxamide serves as a pivotal scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiparasitic, and kinase inhibition properties.[1][2][3] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of this compound, integrating theoretical principles with proposed experimental and computational methodologies for its detailed characterization. While a definitive crystal structure of the parent compound remains elusive in publicly accessible databases, this document leverages data from structurally related molecules and robust computational techniques to elucidate its key structural features.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in the realm of pharmaceuticals.[2] Its derivatives have demonstrated a remarkable range of pharmacological activities, targeting diverse biological pathways.[3] The this compound core, in particular, has been identified as a key pharmacophore in the development of potent and selective inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which are crucial in the treatment of various cancers and inflammatory diseases.[1] The precise spatial arrangement of the amino and carboxamide substituents on the cinnoline ring is critical for molecular recognition and binding affinity to biological targets. Therefore, a detailed analysis of the molecule's structure and its conformational landscape is indispensable for structure-activity relationship (SAR) studies and the design of next-generation therapeutics.

Molecular Structure of this compound

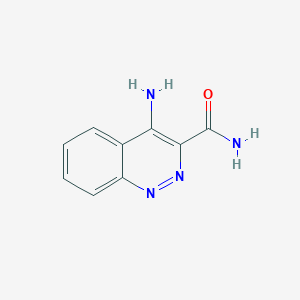

The foundational structure of this compound comprises a cinnoline ring system, which is a fusion of a benzene ring and a pyridazine ring. An amino group (-NH₂) is attached at the C4 position, and a carboxamide group (-CONH₂) is at the C3 position.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄O | [4] |

| Molecular Weight | 188.19 g/mol | [4] |

| InChIKey | FCYPWSQPDXUBPV-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | [4] |

To visualize the atomic arrangement and numbering convention, a 2D structural representation is provided below.

Caption: 2D structure and atom numbering of this compound.

Conformational Analysis: The Role of Intramolecular Interactions

The conformational flexibility of this compound primarily arises from the rotation around the C3-C(O)NH₂ single bond. The orientation of the carboxamide group relative to the cinnoline ring is a critical determinant of the molecule's overall shape and its interaction with biological targets.

Intramolecular Hydrogen Bonding: A Key Stabilizing Factor

A significant factor governing the conformation is the potential for intramolecular hydrogen bonding between the amino group at the C4 position and the carbonyl oxygen of the carboxamide group at the C3 position. This interaction would lead to the formation of a pseudo-six-membered ring, significantly stabilizing a planar conformation where the carboxamide group is syn-periplanar to the C4-amino group.[5][6]

Caption: Factors influencing the conformational equilibrium of this compound.

Rotational Barrier of the Carboxamide Group

The rotation around the C-N bond of an amide is known to have a significant energy barrier due to the partial double bond character arising from resonance.[7] For the C3-C(O)NH₂ bond, while a single bond, its rotation will be influenced by the aforementioned intramolecular hydrogen bonding and steric interactions with the adjacent amino group. The presence of the intramolecular hydrogen bond is expected to increase the rotational barrier, locking the molecule in a predominantly planar conformation.

Experimental Methodologies for Structural and Conformational Characterization

To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques is essential.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional molecular structure in the solid state.[5] This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the cinnoline ring and the preferred conformation of the carboxamide group.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization:

-

Rationale: To obtain a well-ordered crystal lattice suitable for diffraction.

-

Procedure: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to achieve a supersaturated solution. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

-

-

Data Collection:

-

Rationale: To measure the intensities of the diffracted X-ray beams.

-

Procedure: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data at a controlled temperature (typically low temperature to reduce thermal vibrations).

-

-

Structure Solution and Refinement:

-

Rationale: To determine the atomic positions from the diffraction pattern.

-

Procedure: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

Caption: Workflow for X-ray crystallography analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation

¹H and ¹³C NMR spectroscopy can provide valuable information about the molecule's structure and dynamics in solution. The chemical shifts of the protons and carbons can be compared with those predicted from computational models of different conformers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which can help to elucidate the preferred conformation in solution. The observation of distinct signals for the two amide protons at room temperature would suggest restricted rotation around the C-N bond of the carboxamide group.[5]

Computational Approaches to Conformational Analysis

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting and analyzing the molecular structure and conformation of this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for calculating the electronic structure of molecules.[8] It can be used to optimize the geometry of different conformers and calculate their relative energies, thus predicting the most stable conformation.

Workflow: DFT-Based Conformational Analysis

-

Initial Structure Generation:

-

Rationale: To create starting geometries for optimization.

-

Procedure: Build the 3D structure of this compound. Generate different initial conformers by systematically rotating the C3-C(O)NH₂ bond.

-

-

Geometry Optimization:

-

Rationale: To find the minimum energy structure for each conformer.

-

Procedure: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

-

-

Energy Calculation and Analysis:

-

Rationale: To determine the relative stability of the conformers.

-

Procedure: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy. The conformer with the lowest energy is predicted to be the most stable.

-

-

Rotational Barrier Calculation:

-

Rationale: To quantify the energy required for interconversion between conformers.

-

Procedure: Perform a potential energy surface scan by systematically rotating the C3-C(O)NH₂ dihedral angle and calculating the energy at each step. The energy difference between the minimum and the transition state will give the rotational barrier.

-

Caption: Workflow for DFT-based conformational analysis.

Conclusion and Future Directions

The molecular structure and conformation of this compound are dictated by a delicate interplay of electronic and steric factors, with intramolecular hydrogen bonding playing a crucial role in stabilizing a planar conformation. While this guide provides a robust theoretical framework and outlines key experimental and computational methodologies for its characterization, the definitive elucidation of its three-dimensional structure awaits experimental validation, preferably through single-crystal X-ray diffraction.

Future research should focus on obtaining high-quality crystals of the parent compound and its derivatives to build a comprehensive library of structural data. This will not only validate the computational models but also provide invaluable insights for the rational design of more potent and selective cinnoline-based therapeutic agents. The integration of experimental and computational approaches will undoubtedly accelerate the discovery and development of novel drugs targeting a wide range of diseases.

References

- Smith, A. et al. Discovery of a series of 4-aminocinnoline-3-carboxamides that exhibit Bruton's tyrosine kinase (BTK) inhibition. Journal of Medicinal Chemistry.

- AbacipharmTech. This compound. AbacipharmTech Website.

- Al-Masoudi, N. A. et al. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules.

- Jones, P. G. et al. Different intra- and intermolecular hydrogen-bonding patterns in (3S,4aS,8aS)-2-[(2R,3S)-3-(2,5-X2-benzamido)-2-(2,5-X2-benzoyloxy)-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamides (X = H or Cl). Acta Crystallographica Section C.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central.

- Babar, V. et al. A Review on Synthesis and Biological Activities of Cinnoline Derivatives. International Journal of Biology, Pharmacy and Allied Sciences.

- Targets and Biological Activities of Cinnoline Deriv

- 4-Amino-8-(4-Methylpyridin-3-Yl)cinnoline-3-Carboxamide | C15H13N5O - PubChem.

- Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI.

- 4-Aminoquinoline-3-carboxamide | C10H9N3O | CID 23132160 - PubChem.

- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC - NIH.

- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC - NIH.

- Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides.

- Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv.

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbpas.com [ijbpas.com]

- 3. zenodo.org [zenodo.org]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different intra- and intermolecular hydrogen-bonding patterns in (3S,4aS,8aS)-2-[(2R,3S)-3-(2,5-X 2-benzamido)-2-(2,5-X 2-benzoyloxy)-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamides (X = H or Cl): compounds with moderate aspartyl protease inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Determining the Solubility of 4-Aminocinnoline-3-carboxamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-aminocinnoline-3-carboxamide. Given the novelty of this specific molecule, this document focuses on the foundational principles, predictive analysis, and detailed methodologies required for a thorough solubility assessment.

Executive Summary

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This compound, a heterocyclic compound featuring the cinnoline scaffold, belongs to a class of molecules known for their diverse pharmacological activities, including potential applications as kinase inhibitors and anti-proliferative agents.[1][2][3][4] A comprehensive understanding of its solubility in various solvents is paramount for advancing its preclinical development. This guide outlines the theoretical considerations and provides detailed, field-proven experimental protocols for determining the thermodynamic solubility of this compound, ensuring data integrity and reproducibility.

Introduction to this compound

The cinnoline core, a bicyclic heteroaromatic system, is a significant pharmacophore in medicinal chemistry.[1][2][3] Derivatives of cinnoline have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The specific substitutions of an amino group at the 4-position and a carboxamide at the 3-position of the cinnoline ring in this compound suggest a molecule with the potential for forming multiple hydrogen bonds, which will significantly influence its solubility profile.

The Critical Role of Solubility in Drug Development

The therapeutic potential of a promising compound can be significantly hampered by poor solubility. It is a key determinant of a drug's dissolution rate, and consequently, its absorption and bioavailability.[6][7] Early and accurate assessment of solubility allows for:

-

Informed Candidate Selection: Prioritizing compounds with favorable biopharmaceutical properties.[8]

-

Formulation Strategy: Guiding the development of appropriate dosage forms (e.g., oral, intravenous).

-

Toxicology Studies: Ensuring adequate compound exposure in safety and efficacy models.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Influence on Solubility |

| Molecular Weight | ~188 g/mol | Lower molecular weight generally favors solubility. |

| logP | Low (likely < 1) | A low octanol-water partition coefficient suggests a preference for hydrophilic (aqueous) environments. |

| pKa | Basic (due to amino group and ring nitrogens) and potentially weakly acidic (due to carboxamide) | The ionization state, and therefore solubility, will be highly dependent on the pH of the solvent. |

| Hydrogen Bond Donors/Acceptors | High (multiple N-H and C=O groups) | The ability to form hydrogen bonds with solvent molecules is a key driver of solubility in polar protic solvents. |

| Crystal Lattice Energy | Unknown | A high crystal lattice energy will require more energy to overcome, leading to lower solubility. |

These predictions underscore the necessity of empirical testing across a range of solvents with varying polarities and pH.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method , as described by Higuchi and Connors.[10] This method measures the equilibrium concentration of a compound in a saturated solution and is considered the most reliable approach for sparingly soluble compounds.[10][11]

Rationale for Solvent Selection

A diverse panel of solvents should be selected to represent a range of polarities and hydrogen bonding capabilities, as well as to include pharmaceutically relevant media.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 5.0 (e.g., Acetate), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To assess the impact of ionization on solubility and mimic physiological conditions. |

| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; commonly used in formulations and synthesis. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Can accept hydrogen bonds but do not donate; common in early-stage screening and as co-solvents. |

| Non-Polar | Dichloromethane (DCM), Hexane | To assess solubility in lipophilic environments. |

| Biorelevant Media | FaSSIF (Fasted State Simulated Intestinal Fluid), FeSSIF (Fed State Simulated Intestinal Fluid) | To predict in vivo solubility in the gastrointestinal tract. |

Experimental Workflow: Shake-Flask Method

The following diagram and protocol detail the steps for determining the thermodynamic solubility of this compound.

Figure 1: Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol: Shake-Flask Solubility Determination

Materials:

-

This compound (solid)

-

Selected solvents (Table 2)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions for Standard Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Perform serial dilutions to generate a series of standards with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. A general guideline is to add enough solid so that undissolved particles are clearly visible after the equilibration period.[11]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. For compounds with slow dissolution kinetics, up to 72 hours may be necessary.[11]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the saturated solution (supernatant) from the solid material. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a syringe to draw the suspension and pass it through a low-binding filter (e.g., PVDF) into a clean vial. Note that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[6]

-

-

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant to a new vial and dilute it with the mobile phase to a concentration that falls within the range of the standard curve.

-

Analyze the diluted samples and the standard curve solutions using a validated HPLC-UV or LC-MS method.

-

Calculate the concentration of this compound in the original supernatant based on the dilution factor. This concentration represents the thermodynamic solubility.

-

Data Analysis and Interpretation

The solubility data should be compiled into a clear, comparative table.

Table 3: Example of a Solubility Data Summary for this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| pH 2.0 Buffer | 25 | ||

| pH 7.4 PBS | 25 | ||

| Water | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 |

The results should be interpreted in the context of the compound's intended application. For example, a high solubility in aqueous buffers at physiological pH is desirable for oral and intravenous formulations. Low aqueous solubility may necessitate formulation strategies such as the use of co-solvents, cyclodextrins, or amorphous solid dispersions.

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. This guide provides a robust framework for the systematic and accurate determination of its solubility profile. By adhering to the detailed protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable data to inform critical decisions in the drug development pipeline. The shake-flask method, while requiring careful execution, remains the definitive approach for establishing the thermodynamic solubility of novel chemical entities.

References

-

PubChem. 4-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. 3-amino-4-cinnolinecarboxamide. Available from: [Link]

-

Yujia, Z., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Available from: [Link]

-

Wang, L., et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

Bergström, C. A. S., et al. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2018). Cinnoline Derivatives with Biological Activity. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Available from: [Link]

-

Li, Y., et al. (2016). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Yilmaz, F., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. Available from: [Link]

-

Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. Available from: [Link]

-

Saxena, S., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available from: [Link]

-

PubChem. 4-Aminocinnoline-8-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Barret, R., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. zenodo.org [zenodo.org]

- 5. ijper.org [ijper.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. 4-Aminocinnoline-8-carboxamide | C9H8N4O | CID 174739535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug design. Among these, the cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the cinnoline core, detailing its broad spectrum of pharmacological effects, the underlying mechanisms of action, and the experimental methodologies employed to evaluate its therapeutic potential.

The Versatile Pharmacophore: A Spectrum of Biological Activities

The cinnoline nucleus serves as a versatile template for the development of compounds with a wide array of biological functions.[1][2][3] Its derivatives have demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5]

Anticancer Activity: Targeting the Engines of Malignancy